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Compound of Interest

Compound Name: 3-Methylhex-5-en-3-amine

Cat. No.: B13875846

Get Quote

Executive Summary & Compound Profile
3-Methylhex-5-en-3-amine (CAS: 55495-53-9 for free base; HCl salt analogs common) is a

tertiary homoallylic amine. Structurally, it consists of a quaternary carbon bonded to a methyl

group, an ethyl group, an allyl group, and a primary amine moiety. This compound serves as a

critical "privileged structure" intermediate in the synthesis of Neuropeptide S receptor (NPSR)

antagonists and other bioactive alkaloids. Its synthesis typically employs the Petasis borono-

Mannich reaction, offering a scalable route to sterically hindered amines.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) for the hydrochloride salt

form (3-Methylhex-5-en-3-amine·HCl), as this is the stable, isolable solid typically handled in

research and GMP environments.

Chemical Identity[1][2][3]
IUPAC Name: 3-Methylhex-5-en-3-amine hydrochloride[1]

Molecular Formula: C

H
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N · HCl

Molecular Weight: 113.20 g/mol (Free Base); 149.66 g/mol (HCl Salt)

Appearance: White crystalline solid

Solubility: Highly soluble in DMSO, Methanol, Water.

Synthesis & Experimental Context
Understanding the synthesis is vital for interpreting the spectra, particularly for identifying

potential impurities (e.g., unreacted ketone, boronate byproducts).

Synthesis Workflow (Petasis Reaction)
The industrial standard for synthesizing 3-Methylhex-5-en-3-amine involves the three-

component condensation of 2-butanone, ammonia, and allylboronic acid pinacol ester. This

method avoids the harsh conditions of traditional Grignard additions to nitriles.

Reagents:
2-Butanone + NH3 (MeOH)

+ Allyl Pinacol Boronate

Intermediate:
Boronate-Imine Complex

 Condensation
Reaction:

Stir at RT (24h)
or Microwave

 Allyl Transfer
Workup:

Acid/Base Extraction
HCl Salt Formation

 Hydrolysis Product:
3-Methylhex-5-en-3-amine·HCl

 Crystallization

Click to download full resolution via product page

Figure 1: Petasis borono-Mannich synthesis pathway for the target amine.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
The following data represents the hydrochloride salt in DMSO-d

. The amine protons are clearly visible as a broad ammonium signal, which would likely be
absent or exchanged in D

O.

H NMR Data (500 MHz, DMSO-d )
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The spectrum is characterized by the distinct allyl pattern (internal vinyl proton at ~5.8 ppm,

terminal methylene at ~5.1 ppm) and the diastereotopic nature of the ethyl group protons due

to the chiral center (if resolved) or free rotation averaging.

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

NH 8.09 Broad Singlet 3H -
Ammonium

protons

C5-H 5.75 – 5.87 Multiplet 1H -
Internal

alkene (Vinyl)

C6-H

, H
5.12 – 5.20 Multiplet 2H -

Terminal

alkene

C4-H 2.25 – 2.36 Multiplet 2H -
Allylic

methylene

C2-H 1.54 Quartet 2H 7.7
Ethyl

methylene

C3-CH 1.16 Singlet 3H -
Methyl on

quaternary C

C1-H 0.86 Triplet 3H 7.5 Ethyl methyl

Interpretation Logic:

8.09: The deshielded ammonium signal confirms the salt form.

5.75-5.87 & 5.12-5.20: Classic "roofing" effect and complexity of a terminal vinyl group (-
CH=CH

).

1.16: The sharp singlet is diagnostic of a methyl group attached to a quaternary carbon (C3),
distinguishing it from the triplet of the ethyl methyl group.
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C NMR Data (126 MHz, DMSO-d )
The carbon spectrum confirms the backbone structure with 7 distinct signals.

Shift (

, ppm)
Carbon Type Assignment Structural Context

132.00 CH C5 Internal alkene carbon

119.60 CH C6
Terminal alkene

carbon

55.69 C C3
Quaternary carbon

bonded to N

41.30 CH C4 Allylic methylene

30.01 CH C2 Ethyl methylene

22.56 CH C3-Me
Methyl on quaternary

C

7.37 CH C1 Methyl of ethyl group

Mass Spectrometry (MS) & IR Profile
Liquid Chromatography-Mass Spectrometry (LC-MS)[7]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Observed Ion:

114.2[2]

Assignment:

or

.
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Logic: The molecular weight of the free base is 113.2. Protonation yields 114.2.

Fragmentation Pattern (Predicted for EI-MS):

84: Loss of Ethyl group (M - 29).

72: Loss of Allyl group (M - 41). Base Peak likely due to stability of the resulting
carbocation.

Infrared Spectroscopy (IR) - FTIR (KBr Pellet)
While specific wavenumbers vary by instrument resolution, the following bands are diagnostic

for the HCl salt:

Frequency (cm

)
Intensity Vibration Mode Functional Group

2800 – 3100 Strong, Broad N-H Stretch
Ammonium salt (-NH

)

1640 Medium C=C Stretch Alkene (Allyl)

1580 – 1600 Medium N-H Bend Ammonium salt

910 & 990 Strong =C-H Bend
Terminal Alkene (out-

of-plane)

Structural Validation & Diagram
The connectivity of 3-Methylhex-5-en-3-amine is validated by the coupling of the ethyl group

(Triplet-Quartet system) and the isolation of the allyl system (Multiplets).
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Figure 2: Connectivity map of 3-Methylhex-5-en-3-amine. Note the quaternary C3 center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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